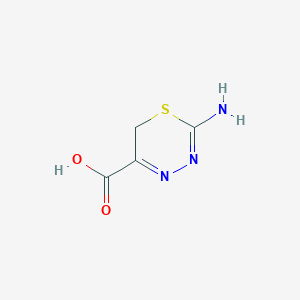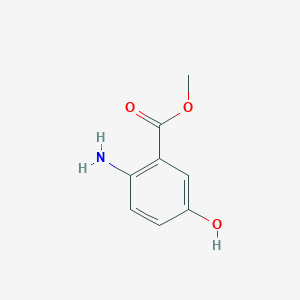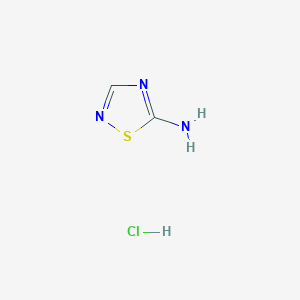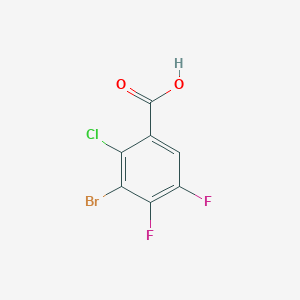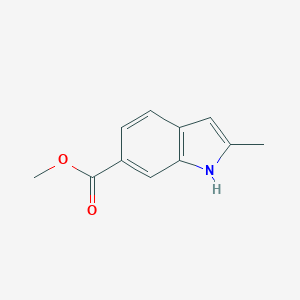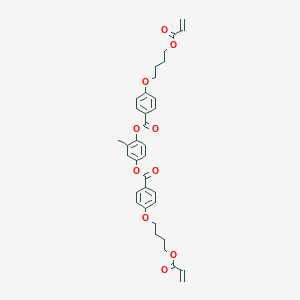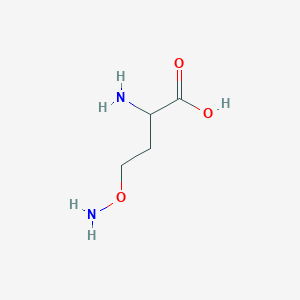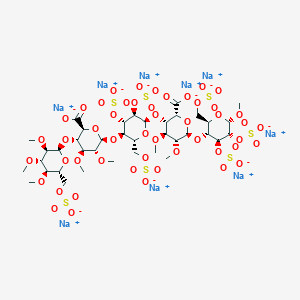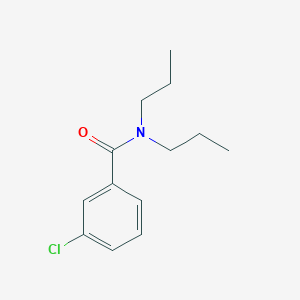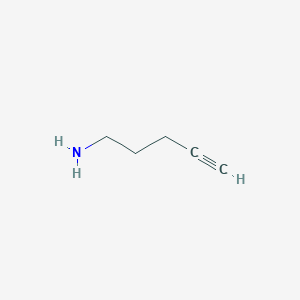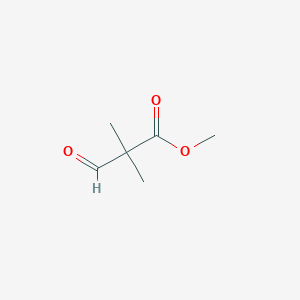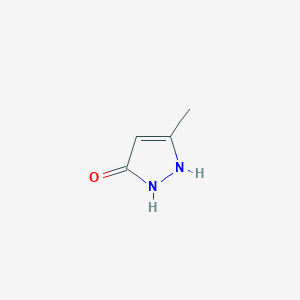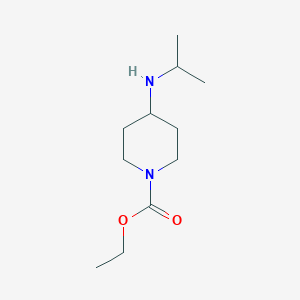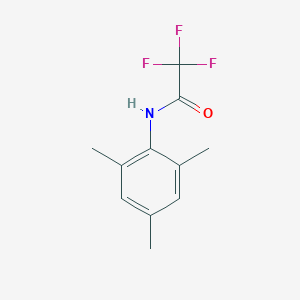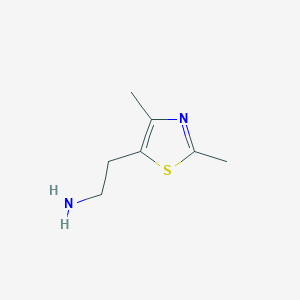
2-(2,4-Dimethylthiazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylthiazol-5-yl)ethanamine, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for measuring cell viability and proliferation, as it is converted into a purple formazan product by mitochondrial enzymes in living cells. MTT has been used in a variety of applications, including drug discovery, toxicology, cancer research, and microbiology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-Dimethylthiazol-5-yl)ethanamine involves the condensation of 2-chloroethylamine hydrochloride with 2,4-dimethylthiazole in the presence of a base, followed by reduction of the resulting imine using sodium borohydride.
Starting Materials
2-chloroethylamine hydrochloride, 2,4-dimethylthiazole, base (e.g. sodium hydroxide), sodium borohydride
Reaction
Step 1: Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and 2,4-dimethylthiazole (1.1 equiv) in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) slowly to the reaction mixture while stirring until the pH reaches around 8-9., Step 3: Heat the reaction mixture at reflux for several hours., Step 4: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g. diethyl ether)., Step 5: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure., Step 6: Dissolve the crude product in a suitable solvent (e.g. ethanol)., Step 7: Add sodium borohydride (1.5 equiv) to the solution and stir at room temperature for several hours., Step 8: Quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g. diethyl ether)., Step 9: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the pure product.
作用機序
The mechanism of MTT reduction by living cells is not fully understood. It is believed that MTT is taken up by cells and converted into a soluble formazan product by mitochondrial enzymes. The formazan product is then transported out of the cells and can be quantified spectrophotometrically.
生化学的および生理学的効果
MTT is not known to have any significant biochemical or physiological effects on living cells. The reduction of MTT into formazan is a metabolic process that occurs naturally in living cells, and the assay does not interfere with normal cellular processes.
実験室実験の利点と制限
The MTT assay has several advantages over other cell viability assays. It is simple, rapid, and sensitive, and can be used with a variety of cell types and experimental conditions. The assay is also compatible with high-throughput screening, making it a popular tool for drug discovery.
However, the MTT assay also has some limitations. The assay is not suitable for measuring cell death or apoptosis, as dead cells do not reduce MTT. The assay is also sensitive to experimental conditions, and variations in cell culture conditions, such as pH, temperature, and culture medium, can affect the results.
将来の方向性
There are several future directions for the use of MTT in scientific research. One potential direction is the development of new MTT-based assays for measuring cell viability and proliferation. Another direction is the use of MTT in combination with other assays, such as flow cytometry or gene expression analysis, to provide a more comprehensive view of cellular function. Finally, the use of MTT in vivo, for example, in animal models of disease, may provide new insights into the role of mitochondrial function in health and disease.
科学的研究の応用
MTT is widely used in scientific research as a colorimetric assay for measuring cell viability and proliferation. The assay is based on the ability of living cells to reduce MTT into a purple formazan product, which can be quantified spectrophotometrically. The assay is simple, rapid, and sensitive, making it a popular tool for drug discovery, toxicology, and cancer research.
特性
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-7(3-4-8)10-6(2)9-5/h3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBZFPSDKDVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576639 |
Source


|
| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylthiazol-5-yl)ethanamine | |
CAS RN |
142437-68-1 |
Source


|
| Record name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

